Cas no 220442-63-7 (tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)

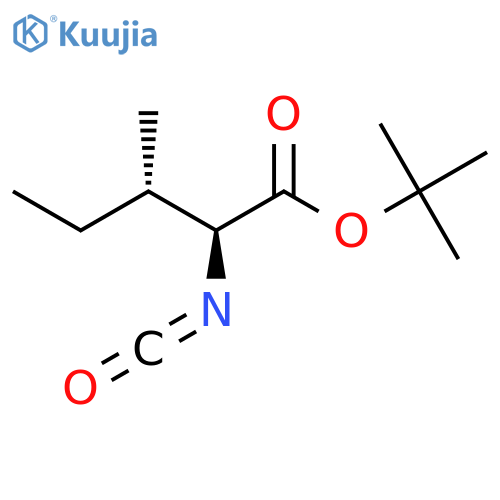

220442-63-7 structure

商品名:tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate

- 220442-63-7

- EN300-1458653

-

- インチ: 1S/C11H19NO3/c1-6-8(2)9(12-7-13)10(14)15-11(3,4)5/h8-9H,6H2,1-5H3/t8-,9-/m0/s1

- InChIKey: NTVCJSDRIHUXNL-IUCAKERBSA-N

- ほほえんだ: O(C([C@H]([C@@H](C)CC)N=C=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 213.13649347g/mol

- どういたいしつりょう: 213.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 55.7Ų

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458653-5000mg |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1458653-2.5g |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1458653-250mg |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1458653-1000mg |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 1000mg |

$728.0 | 2023-09-29 | ||

| Enamine | EN300-1458653-0.5g |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1458653-500mg |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1458653-5.0g |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-1458653-50mg |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1458653-100mg |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1458653-1.0g |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate |

220442-63-7 | 1g |

$728.0 | 2023-06-06 |

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

220442-63-7 (tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量